molecular formula C19H22N2O4S B2668096 2-(2H-1,3-benzodioxol-5-yloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097858-14-3

2-(2H-1,3-benzodioxol-5-yloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Cat. No. B2668096
CAS RN: 2097858-14-3
M. Wt: 374.46
InChI Key: TVUONARDVDFKAE-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound closely related to the specified chemical, has been investigated for its potential as a κ-opioid receptor (KOR) antagonist. This compound demonstrated high affinity for KORs in humans, rats, and mice, with a significantly reduced affinity for human μ-opioid receptors. The compound showed potential for treating depression and addiction disorders, highlighting its importance in pharmacological research (Grimwood et al., 2011).

Computational and Biological Evaluation

A novel sulfur heterocyclic thiophene derivative, with components similar to the specified chemical, was synthesized and evaluated for its potential as an anticancer agent. This compound demonstrated notable cytotoxicity against various cancer cell lines, suggesting its potential in novel anticancer drug development (Murugavel et al., 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(25-16-2-3-17-18(8-16)24-12-23-17)19(22)20-15-4-6-21(10-15)9-14-5-7-26-11-14/h2-3,5,7-8,11,13,15H,4,6,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUONARDVDFKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1)CC2=CSC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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